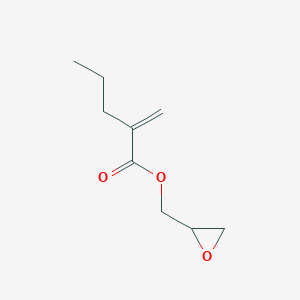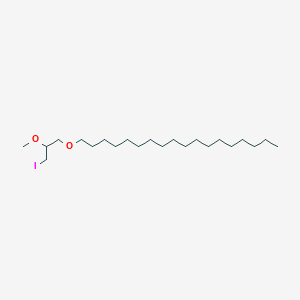
1-(3-Iodo-2-methoxypropoxy)octadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodo-2-methoxypropoxy)octadecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of an iodine atom attached to a methoxypropoxy group, which is further connected to an octadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-2-methoxypropoxy)octadecane typically involves the reaction of 1-octadecanol with 3-iodo-2-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Iodo-2-methoxypropoxy)octadecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, ammonia, thiols.
Bases: Potassium carbonate, sodium ethoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of alcohols, amines, or thioethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
1-(3-Iodo-2-methoxypropoxy)octadecane has several applications in scientific research:
Biology: Studied for its potential as a radiolabeled compound in imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodo-2-methoxypropoxy)octadecane involves its interaction with nucleophiles and bases. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodooctadecane: Similar structure but lacks the methoxypropoxy group.
1-(3-Bromo-2-methoxypropoxy)octadecane: Similar structure with bromine instead of iodine.
1-(3-Chloro-2-methoxypropoxy)octadecane: Similar structure with chlorine instead of iodine.
Uniqueness
1-(3-Iodo-2-methoxypropoxy)octadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The methoxypropoxy group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Propiedades
Número CAS |
90339-13-2 |
|---|---|
Fórmula molecular |
C22H45IO2 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
1-(3-iodo-2-methoxypropoxy)octadecane |
InChI |
InChI=1S/C22H45IO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22H,3-21H2,1-2H3 |
Clave InChI |
YXNMCCHJQIEBCC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(CI)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


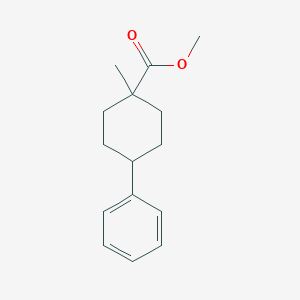
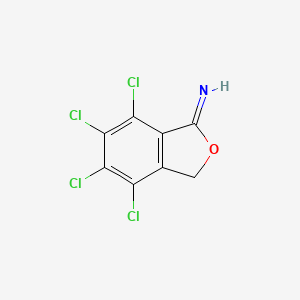
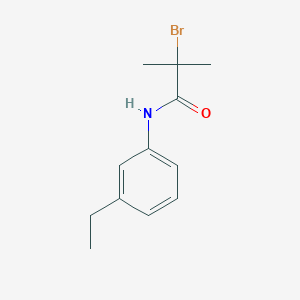
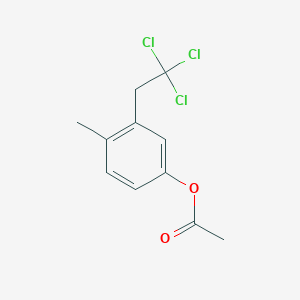
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
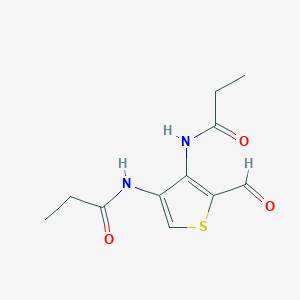
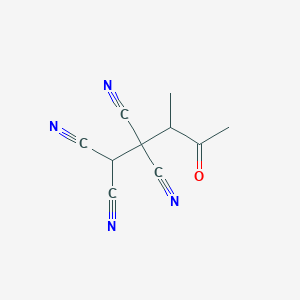
![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)

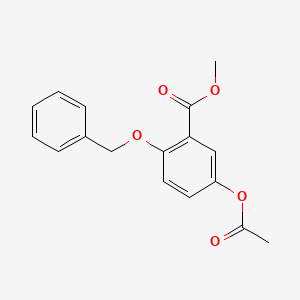
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)

